molecular formula C9H11FO4 B8249730 Phenol, 4-fluoro-2-methoxy-, acetate CAS No. 900174-81-4

Phenol, 4-fluoro-2-methoxy-, acetate

Cat. No. B8249730
CAS RN: 900174-81-4
M. Wt: 202.18 g/mol
InChI Key: KGZCPQKOUWNQMP-UHFFFAOYSA-N
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Description

Phenol, 4-fluoro-2-methoxy-, acetate, also known as 4-Fluoro-2-methoxyphenyl acetate, is a chemical compound with the molecular formula C9H9FO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Phenol, 4-fluoro-2-methoxy-, acetate consists of a phenol group (an aromatic ring with a hydroxyl group), a fluorine atom attached at the 4th position, and a methoxy group (an oxygen atom bonded to a methyl group) at the 2nd position .

Safety and Hazards

Phenol, 4-fluoro-2-methoxy-, acetate should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. It should be used only outdoors or in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

acetic acid;4-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2.C2H4O2/c1-10-7-4-5(8)2-3-6(7)9;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZCPQKOUWNQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849289
Record name Acetic acid--4-fluoro-2-methoxyphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-fluoro-2-methoxy-, acetate

CAS RN

900174-81-4
Record name Acetic acid--4-fluoro-2-methoxyphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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